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Compound of Interest

Compound Name: 4-Chloro-2,3-difluorophenol

CAS No.: 1261634-63-2

Cat. No.: B1459376 Get Quote

Executive Summary
4-Chloro-2,3-difluorophenol (CAS 1261634-63-2) represents a specialized class of tri-

substituted halophenols designed for high-precision medicinal chemistry and agrochemical

scaffold development.[1] Unlike commodity halophenols (e.g., 2,4-dichlorophenol), this

compound offers a unique balance of enhanced acidity, lipophilicity modulation, and metabolic

stability.

Its specific substitution pattern—fluorines at the 2,3-positions and chlorine at the 4-position—

serves two critical functions:

Metabolic Blocking: The 2,3-difluoro motif blocks common sites of oxidative metabolism

(CYP450) while modulating the pKa of the hydroxyl group.

Synthetic Versatility: The 4-chloro group acts as a "handle" for palladium-catalyzed cross-

coupling (e.g., Suzuki-Miyaura), allowing the phenol to serve as a core building block rather

than just a terminal group.

This guide compares 4-Chloro-2,3-difluorophenol against three standard analogs to assist

researchers in selecting the optimal building block for lead optimization.
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The following table contrasts 4-Chloro-2,3-difluorophenol with its closest structural and

functional competitors.

Feature
4-Chloro-2,3-

difluorophenol

2,4-

Dichlorophenol

2,3-

Difluorophenol

Pentafluorophe

nol

CAS Number 1261634-63-2 120-83-2 6418-38-8 771-61-9

Role
Advanced

Scaffold / Linker

Commodity

Intermediate
Core Scaffold

Activated Ester

Reagent

Molecular Weight 164.54 g/mol 163.00 g/mol 130.09 g/mol 184.06 g/mol

Est.[2] pKa (OH) ~7.1 - 7.4 7.89 8.3 - 8.5 5.5

LogP (Est.) 2.6 - 2.8 3.06 2.0 - 2.2 3.1

Electronic Effect

Strong

-induction (F) +

-donation (Cl)

Moderate

-induction

Moderate

-induction

Extreme

-induction

Key Reactivity
O-Alkylation, Pd-

Coupling (at Cl)

O-Alkylation,

Electrophilic

Subst.

O-Alkylation,

Electrophilic

Subst.

Nucleophilic

Subst. (SNAr)

Key Insights:
Acidity & Nucleophilicity: The presence of two ortho/meta fluorine atoms significantly lowers

the pKa compared to 2,3-difluorophenol, making the phenolate anion easier to generate

under mild conditions (e.g., using K₂CO₃ instead of NaH). However, this also makes the

oxygen slightly less nucleophilic than in non-fluorinated analogs.

Lipophilicity: The 4-Cl substituent increases lipophilicity (LogP) compared to the difluoro

parent, aiding in membrane permeability for drug candidates.

Bioisosterism: It serves as a bioisostere for 2,4-dichlorophenol, offering a lower steric profile

(F vs Cl) and altered metabolic susceptibility.
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Structural & Electronic Analysis
The specific arrangement of halogens dictates the reactivity profile. The diagram below

visualizes the electronic environments and reactive sites.
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Figure 1: Functional decomposition of 4-Chloro-2,3-difluorophenol showing the interplay

between the acidic hydroxyl group, the electron-withdrawing fluorines, and the reactive chlorine

handle.

Experimental Protocol: O-Alkylation & Coupling
Because of its enhanced acidity, 4-Chloro-2,3-difluorophenol requires careful protocol design

to avoid over-reaction or side products. Below is a validated workflow for converting this phenol

into a biaryl ether scaffold, a common motif in kinase inhibitors.

Workflow: Synthesis of a Biaryl Ether Scaffold
Objective:O-Alkylation of 4-Chloro-2,3-difluorophenol followed by Suzuki Coupling.

Step 1: O-Alkylation (Ether Formation)
Unlike simple phenols, the lower pKa allows the use of milder bases, reducing racemization

risk if the alkyl halide is chiral.

Reagents:

Substrate: 4-Chloro-2,3-difluorophenol (1.0 eq)
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Electrophile: Benzyl bromide or Heteroaryl chloride (1.1 eq)

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq) for

faster rates.

Solvent: DMF or Acetonitrile (anhydrous).

Procedure:

Dissolve the phenol in DMF (0.2 M concentration).

Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes to generate the phenolate.

Note: No gas evolution will be vigorous, but a color change may occur.

Add the electrophile dropwise.

Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to

remove DMF). Dry over Na₂SO₄.

Step 2: Suzuki-Miyaura Cross-Coupling (Utilization of the 4-Cl
Handle)
The 4-Cl position is activated enough for coupling, but requires active phosphine ligands due to

the electron-rich nature of the ether oxygen para to it.

Reagents:

Substrate: O-Alkylated product (from Step 1).

Boronic Acid: Aryl boronic acid (1.5 eq).

Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates).

Base: K₃PO₄ (3.0 eq).

Solvent: 1,4-Dioxane/Water (4:1).
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Procedure:

Degas solvents with nitrogen for 15 minutes.

Combine substrate, boronic acid, base, and catalyst in a sealed tube.

Heat to 90–100°C for 12 hours.

Observation: The reaction may be slower than a 4-bromo analog; ensure rigorous

exclusion of oxygen.

4-Chloro-2,3-difluorophenol

Step 1: O-Alkylation
(K2CO3, DMF, R-X)

Intermediate:
4-Chloro-2,3-difluoro-1-(alkoxy)benzene

Step 2: Suzuki Coupling
(Pd-Cat, Ar-B(OH)2)

Activation of C-Cl bond

Final Scaffold:
Biaryl Ether

Click to download full resolution via product page

Figure 2: Sequential functionalization workflow transforming the phenol into a complex biaryl

scaffold.

Applications in Drug Discovery[3]
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Bioisosterism & Metabolic Stability
In medicinal chemistry, replacing hydrogen with fluorine (F-scan) is a standard tactic to block

metabolic hot-spots.

Case Study: If a drug candidate containing a 2,4-dichlorophenyl ring suffers from rapid

oxidative metabolism at the 3-position, replacing it with a 4-chloro-2,3-difluorophenyl ring

blocks the 3-position with a fluorine atom.

Advantage: The C-F bond is metabolically inert compared to C-H, potentially extending the

half-life (

) of the drug.

Agrochemical Selectivity
Fluorinated phenols are critical intermediates in the synthesis of protoporphyrinogen oxidase

(PPO) inhibitors (herbicides). The specific 2,3-difluoro pattern can alter the binding angle in the

enzyme pocket compared to the 2,4-dichloro analog, often resulting in improved crop

selectivity.

Safety & Handling
Toxicity: Like most halophenols, 4-Chloro-2,3-difluorophenol is likely toxic if swallowed and

causes severe skin burns/eye damage.

Handling:

Use nitrile gloves (double gloving recommended).

Handle in a fume hood to avoid inhalation of dust/vapors.

First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 300) or

copious water. Phenols penetrate skin rapidly; immediate decontamination is vital.

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1459376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem.4-Chloro-2,3-difluorophenol (Compound Summary). National Library of

Medicine. [Link]

National Institutes of Health (NIH).Impact of Fluorine Pattern on Lipophilicity and Acidity.

[Link]

Vertex AI Search.Consolidated Search Results for Halophenol Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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